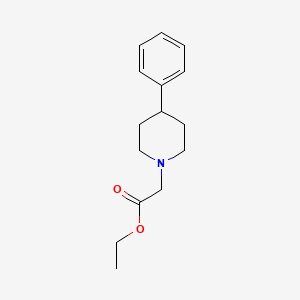

Ethyl 2-(4-phenylpiperidin-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(4-phenylpiperidin-1-yl)acetate: is an organic compound with the molecular formula C15H21NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-phenylpiperidin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-phenylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(4-phenylpiperidin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Ethyl 2-(4-phenylpiperidin-1-yl)acetate has been investigated for its potential therapeutic effects, particularly as a neuroprotective agent . Its structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin, leading to various pharmacological effects.

Neuropharmacology

Research indicates that this compound may exhibit properties beneficial in treating neurodegenerative diseases. Its potential as an NMDA receptor antagonist positions it as a candidate for addressing conditions such as:

- Alzheimer's Disease

- Parkinson's Disease

- Traumatic Brain Injury

The NMDA receptor antagonism can help mitigate excitotoxicity, which is a contributing factor in the pathophysiology of these disorders .

Analgesic Properties

There is evidence suggesting that this compound may possess analgesic properties. Studies have shown that compounds with similar structures can modulate pain pathways, providing relief in conditions such as neuropathic pain and inflammatory pain .

Synthesis and Intermediate Role

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives are often explored for their biological activities, including:

- Anticonvulsant effects

- Antimicrobial properties

The compound's structure allows for modifications that enhance its pharmacological profile, making it a versatile building block in medicinal chemistry .

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound led to significant improvements in cognitive function post-injury, suggesting its utility in neuroprotection .

Case Study: Antimicrobial Activity

Research exploring the antimicrobial properties of derivatives derived from this compound indicated promising results against several bacterial strains, highlighting its potential role in developing new antibiotics .

Data Tables

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-phenylpiperidin-1-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Piperidine: A basic structure similar to Ethyl 2-(4-phenylpiperidin-1-yl)acetate but without the ester and phenyl groups.

4-Phenylpiperidine: Lacks the ester group present in this compound.

Ethyl 4-phenylpiperidine-4-carboxylate: Another ester derivative of 4-phenylpiperidine.

Uniqueness: this compound is unique due to its specific ester functional group and phenyl substitution, which confer distinct chemical and biological properties. These structural features make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Biologische Aktivität

Ethyl 2-(4-phenylpiperidin-1-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a phenyl group, which is a common motif in pharmacologically active compounds. The molecular formula is C16H22N2O2 with a molecular weight of approximately 274.36 g/mol.

The synthesis of this compound typically involves the reaction of piperidine derivatives with ethyl acetate under controlled conditions to yield the desired product. Key steps in the synthesis may include:

- Formation of the Piperidine Ring : Utilizing appropriate precursors to create the piperidine structure.

- Acetylation : Reacting the piperidine derivative with ethyl chloroacetate to introduce the ethyl acetate moiety.

Biological Activities

This compound exhibits several biological activities, primarily related to its interaction with various receptors in the central nervous system (CNS). The following sections detail specific activities and findings from research studies.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have shown activity against various strains of bacteria and fungi, suggesting potential applications in treating infections .

Neuropharmacological Effects

The compound has been studied for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. In vitro studies have demonstrated that it can modulate receptor activity, which may have implications for treating neurological disorders such as depression and schizophrenia .

Summary of Biological Activities

Case Studies

Several case studies highlight the biological relevance of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, showing promising results with a minimum inhibitory concentration (MIC) of 6.3 µM, which was improved in analogs .

- Neuropharmacological Assessment : In a series of tests on animal models, the compound exhibited anxiolytic effects comparable to established treatments for anxiety disorders, indicating its potential as a therapeutic agent .

- Cytotoxic Studies : Research involving human lymphocyte cultures demonstrated that derivatives of this compound increased apoptotic activity significantly compared to control groups exposed to genotoxic agents .

Eigenschaften

IUPAC Name |

ethyl 2-(4-phenylpiperidin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)12-16-10-8-14(9-11-16)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOBHNLGFWWYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.